
6-Benzyl-3-(phenylamino)-1,2,4-triazin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzyl-3-(phenylamino)-1,2,4-triazin-5-ol is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound is of interest due to its unique structure, which combines a benzyl group, a phenylamino group, and a triazin-5-ol core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-(phenylamino)-1,2,4-triazin-5-ol typically involves the reaction of benzylamine with phenyl isocyanate to form the corresponding urea derivative This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the triazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
6-Benzyl-3-(phenylamino)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms, such as dihydrotriazines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrotriazines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
6-Benzyl-3-(phenylamino)-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 6-Benzyl-3-(phenylamino)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 6-Benzyl-3-(4-methoxyphenylamino)-1,2,4-triazin-5-ol
- 6-Benzyl-3-(3-fluorophenylamino)-1,2,4-triazin-5-ol
- 6-Benzyl-3-(2-chlorophenylamino)-1,2,4-triazin-5-ol
Uniqueness
6-Benzyl-3-(phenylamino)-1,2,4-triazin-5-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the benzyl and phenylamino groups enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications.
特性
CAS番号 |
65031-35-8 |
|---|---|
分子式 |
C16H14N4O |
分子量 |
278.31 g/mol |
IUPAC名 |
3-anilino-6-benzyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H14N4O/c21-15-14(11-12-7-3-1-4-8-12)19-20-16(18-15)17-13-9-5-2-6-10-13/h1-10H,11H2,(H2,17,18,20,21) |
InChIキー |
PGJZKZBNQZXTAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095156.png)
![1-(4-Chlorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095159.png)
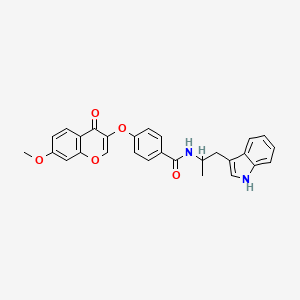
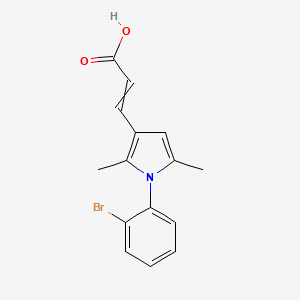
![1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095182.png)
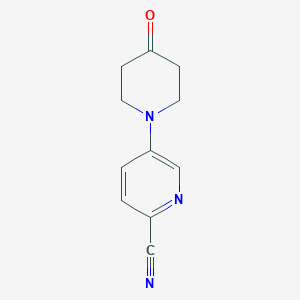
![(2S,3aS,7aS)-1-[(2R)-2-aminopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B14095193.png)
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14095194.png)
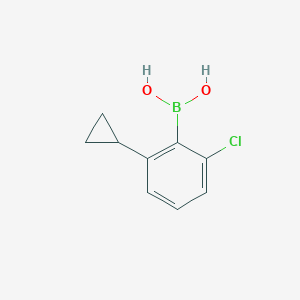
![(R)-7'-((S)-Hydroxy(phenyl)methyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B14095208.png)
![1-(2-Fluorophenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095210.png)
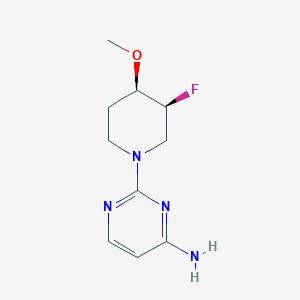
![1-(4-Methoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095222.png)
![8-(2-methoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14095231.png)
